2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide 2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472992
InChI: InChI=1S/C12H14Cl2N2O/c13-10-2-1-3-11(14)9(10)7-16(8-4-5-8)12(17)6-15/h1-3,8H,4-7,15H2
SMILES: C1CC1N(CC2=C(C=CC=C2Cl)Cl)C(=O)CN
Molecular Formula: C12H14Cl2N2O
Molecular Weight: 273.15 g/mol

2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide

CAS No.:

Cat. No.: VC13472992

Molecular Formula: C12H14Cl2N2O

Molecular Weight: 273.15 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide -

Specification

Molecular Formula C12H14Cl2N2O
Molecular Weight 273.15 g/mol
IUPAC Name 2-amino-N-cyclopropyl-N-[(2,6-dichlorophenyl)methyl]acetamide
Standard InChI InChI=1S/C12H14Cl2N2O/c13-10-2-1-3-11(14)9(10)7-16(8-4-5-8)12(17)6-15/h1-3,8H,4-7,15H2
Standard InChI Key RQBJMFMMHVVFBQ-UHFFFAOYSA-N
SMILES C1CC1N(CC2=C(C=CC=C2Cl)Cl)C(=O)CN
Canonical SMILES C1CC1N(CC2=C(C=CC=C2Cl)Cl)C(=O)CN

Introduction

Synthesis and Characterization

Characterization would involve spectroscopic methods such as IR, NMR, and mass spectrometry to confirm the structure. For similar compounds, IR spectra often show a C=O stretch around 1670–1630 cm⁻¹ and N–H stretch between 3350–3100 cm⁻¹, indicative of amide formation .

Potential Biological Activities

While specific biological activities of 2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide are not reported, compounds with similar structures have shown antimicrobial, antitubercular, and anticancer properties. For instance, acetamide derivatives have been evaluated for their antimicrobial and anticancer activities, often demonstrating promising results .

Future Research Directions

Given the lack of detailed studies on 2-Amino-N-cyclopropyl-N-(2,6-dichloro-benzyl)-acetamide, future research should focus on:

  • Synthesis Optimization: Developing efficient synthesis protocols to obtain the compound in high purity.

  • Biological Activity Screening: Evaluating its antimicrobial, antitubercular, and anticancer activities using in vitro and in vivo models.

  • Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the cyclopropyl and dichlorobenzyl groups affect its biological activities.

These studies would provide valuable insights into its potential applications and help in understanding its pharmacological profile.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator